molecular formula C24H32N4O2 B2702201 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922034-52-4

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2702201
CAS No.: 922034-52-4
M. Wt: 408.546
InChI Key: KZCGITMXOUASKT-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a chemical compound provided for research purposes. The structure of this compound, with a molecular formula of C24H31N3O4, incorporates both a 1-methylindoline group and a 4-methylpiperazine moiety . The indoline scaffold is a feature in numerous bioactive molecules and is a subject of interest in medicinal chemistry due to its presence in compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The 4-methylpiperazine group is a common pharmacophore that can influence the physicochemical properties and receptor binding of a molecule. As such, this benzamide derivative represents a valuable chemical tool for researchers exploring new therapeutic targets and conducting structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-26-12-14-28(15-13-26)23(19-6-9-22-20(16-19)10-11-27(22)2)17-25-24(29)18-4-7-21(30-3)8-5-18/h4-9,16,23H,10-15,17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCGITMXOUASKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the indole and piperazine moieties, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include:

    Indole derivatives: Starting materials for the indole moiety.

    Piperazine derivatives: Starting materials for the piperazine moiety.

    Benzoyl chloride: Used to introduce the benzamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: To enhance reaction rates.

    Solvents: To dissolve reactants and control reaction environment.

    Temperature and Pressure: Controlled to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Used in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide ()
  • Core Structure : Benzamide with 4-methoxy substitution.
  • Key Substituent : Thiazole ring substituted with phenyl and p-tolyl groups.
  • Divergence : Replaces the indoline-piperazine-ethyl chain with a thiazole heterocycle.
  • Implications: Thiazoles are associated with antimicrobial and anti-inflammatory activities.
3-{2-[1-(2-Amino-9H-Purin-6-ylamino)-Ethyl]-5-Methyl-4-Oxo-4H-Quinazolin-3-yl}-Benzamide ()
  • Core Structure: Benzamide linked to a quinazolinone scaffold.
  • Key Substituent: Quinazolinone fused with a purine-derived group.
  • Divergence: Incorporates a planar quinazolinone system instead of the ethyl-linked indoline-piperazine.
  • Implications: Quinazolinones are known for kinase inhibition (e.g., EGFR), suggesting anticancer applications. The purine moiety may enhance DNA interaction or adenosine receptor binding .
N-((4-Benzyl-5-((2-(Hydroxyamino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-4-Methoxybenzamide ()
  • Core Structure : 4-Methoxybenzamide.
  • Key Substituent : Triazole-thioether group with a hydroxamic acid side chain.
  • Divergence : Replaces indoline-piperazine with a triazole-thioether and hydroxamate.
  • Implications : Hydroxamic acids are potent HDAC inhibitors. The triazole enhances metabolic stability, favoring epigenetic cancer therapies .

Pharmacological and Physicochemical Comparison

Parameter Target Compound Thiazole Analog () Quinazolinone Analog () Triazole Analog ()
Core Structure 4-Methoxybenzamide 4-Methoxybenzamide Benzamide 4-Methoxybenzamide
Key Heterocycles Indoline, Piperazine Thiazole Quinazolinone, Purine Triazole
Predicted Targets CNS receptors (e.g., 5-HT, dopamine) Enzymes (e.g., COX-2) Kinases (e.g., EGFR), DNA topoisomerases HDACs, zinc-dependent enzymes
Lipophilicity (LogP)* Moderate-High (indoline/piperazine) High (thiazole, phenyl) Moderate (quinazolinone) Moderate (triazole, hydroxamate)
Solubility Enhanced by piperazine (basic nitrogen) Low (non-polar substituents) Moderate (planar structure) Moderate (ionizable hydroxamate)
Synthetic Complexity High (multiple steps for ethyl bridge and heterocycles) Moderate (thiazole formation via Hantzsch synthesis) High (quinazolinone/purine coupling) Moderate (triazole click chemistry)

*Estimated using fragment-based methods due to lack of experimental data.

Structure-Activity Relationship (SAR) Insights

  • Methoxy Position : Para-substitution on benzamide is critical; ortho/meta positions reduce steric compatibility with target receptors .
  • Ethyl Linker : The branched ethyl chain in the target compound allows dual heterocyclic attachment, optimizing receptor binding pocket occupancy. Shortening the linker may diminish activity.
  • Heterocyclic Moieties :
    • Indoline : Enhances blood-brain barrier penetration (CNS targeting). Methylation at N1 prevents rapid metabolism .
    • Piperazine : 4-Methylation reduces polarity, improving membrane permeability. Piperazine-free analogs (e.g., thiazole derivative) lack this advantage .

Biological Activity

4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H32_{32}N4_{4}O2_{2}
  • Molecular Weight : 408.5 g/mol
  • CAS Number : 922116-02-7

The structure includes a methoxy group, an indoline moiety, and a piperazine ring, which contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G(2)/M phase. This mechanism is crucial for anticancer activity as it disrupts mitosis in rapidly dividing cells .
  • Enzyme Inhibition : Compounds containing sulfonamide groups often exhibit inhibitory effects on carbonic anhydrases and other enzymes involved in cancer progression. The presence of the indoline structure may enhance this activity against various cancer cell lines.
  • Antimicrobial Properties : The structural features of the compound suggest potential antimicrobial activity, similar to other indole derivatives which have shown efficacy against a range of pathogens.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-4-methylbenzenesulfonamideMethoxy and methyl groups on phenyl ringsAntibacterial activity
4-chloro-N-(p-tolyl)benzenesulfonamideChlorinated phenyl ringModerate enzyme inhibition
4-nitro-N-phenylenesulfonamideNitro substituent on phenyl ringAnticancer properties
N-(1H-indol-3-yl)methanesulfonamideIndole structure with sulfonamideAntimicrobial activity

Case Studies

Recent studies have investigated the efficacy of similar compounds in preclinical models:

  • Anticancer Studies : A study focused on SMART compounds demonstrated their ability to inhibit tubulin polymerization effectively, leading to significant cytotoxicity against cancer cell lines such as PC-3 (prostate cancer) and A375 (melanoma). These compounds exhibited potent in vivo antitumor efficacy without notable neurotoxicity, suggesting a favorable safety profile for further development .
  • Multidrug Resistance : Research indicated that certain derivatives could overcome multidrug resistance (MDR), a common challenge in cancer therapy. By inhibiting P-glycoprotein-mediated drug efflux, these compounds maintained their cytotoxic effects even in MDR-overexpressing cells .

Q & A

Q. Q1. What are the recommended synthetic routes and optimization strategies for 4-methoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide?

Answer: Synthesis typically involves multi-step organic reactions, with key steps including:

  • Amide bond formation : Coupling the benzamide moiety (e.g., 4-methoxybenzoyl chloride) with an ethylamine intermediate containing indoline and piperazine groups.
  • Functional group protection : Use of tert-butyloxycarbonyl (Boc) or other protective groups for piperazine nitrogen to prevent side reactions .
  • Optimization : Adjusting solvent polarity (e.g., acetonitrile for SN2 reactions) and temperature (reflux conditions) to enhance yield. For example, sodium acetate buffering in acetic acid improved reaction completion in analogous benzamide syntheses .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy at C4, indoline methyl group) and piperazine ethyl chain connectivity. Specific shifts: methoxy protons at ~3.8 ppm, indoline aromatic protons at 6.5–7.2 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ~495 g/mol) and detect synthetic by-products .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory bioactivity data across in vitro and in vivo models for this compound?

Answer: Contradictions often arise from:

  • Metabolic instability : Piperazine moieties are prone to N-demethylation or oxidation in vivo, altering activity. Mitigate via deuterium labeling or steric hindrance modifications .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects (e.g., cannabinoid receptor interactions noted in analogous oxalamides) .
  • Dosage calibration : Pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) to correlate in vitro IC50 values with achievable in vivo concentrations .

Q. Q4. What computational strategies are effective for predicting the compound’s binding affinity to neurological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors. Key residues: Asp3.32 for piperazine binding, hydrophobic pockets for indoline .
  • MD simulations : GROMACS or AMBER to assess binding stability (>50 ns trajectories) and identify conformational changes in receptor-ligand complexes .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier penetration .

Q. Q5. How should researchers design experiments to evaluate the compound’s potential in overcoming multidrug resistance (MDR) in cancer cells?

Answer:

  • ATP-binding cassette (ABC) transporter assays : Measure P-glycoprotein (P-gp) inhibition via calcein-AM uptake in resistant cell lines (e.g., MCF-7/ADR) .
  • Synergy studies : Combine with chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CI <1 indicates synergy) using CompuSyn software .
  • Apoptosis pathways : Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio changes to confirm mechanism .

Methodological Challenges and Solutions

Q. Q6. What strategies address low yield during the final amide coupling step?

Answer:

  • Coupling reagents : Replace EDCl/HOBt with HATU or PyBOP for higher efficiency in polar aprotic solvents (DMF or DCM) .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining yield .
  • Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC to isolate the product from unreacted amine intermediates .

Q. Q7. How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. Piperazine derivatives often degrade at pH <3 .
  • Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify remaining compound using a validated LC-MS/MS method .
  • Light/temperature testing : Store at 4°C (dark) vs. 25°C (light) to assess photolytic and thermal decomposition .

Data Interpretation and Reporting

Q. Q8. How should conflicting crystallographic and spectroscopic data be reconciled?

Answer:

  • X-ray vs. NMR : Crystallography may reveal conformational polymorphism (e.g., piperazine chair vs. boat forms), while NMR captures dynamic solution-state structures. Use both techniques for comprehensive analysis .
  • Density functional theory (DFT) : Compare calculated (B3LYP/6-31G*) and experimental NMR shifts to identify discrepancies caused by solvent effects .

Q. Q9. What statistical methods are appropriate for dose-response studies in neuropharmacology?

Answer:

  • Nonlinear regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 values. Include Hill slopes to detect cooperativity .
  • ANOVA with post-hoc tests : Tukey’s HSD for multiple comparisons in behavioral assays (e.g., forced swim test for antidepressant activity) .

Future Research Directions

Q. Q10. What unexplored structural modifications could enhance target selectivity?

Answer:

  • Piperazine substitution : Replace 4-methylpiperazine with 4-ethyl or 4-isopropyl groups to modulate lipophilicity and receptor affinity .
  • Indoline ring functionalization : Introduce electron-withdrawing groups (e.g., Cl at C7) to enhance π-stacking with aromatic residues in binding pockets .

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